2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide
Description
The compound 2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide features a 2,5-dimethylpyrrole core substituted at the 1-position with a 1,3-thiazol-2-yl group and at the 3-position with an N-methyl-2-oxoacetamide moiety.
Properties
IUPAC Name |
2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-N-methyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-6-9(10(16)11(17)13-3)8(2)15(7)12-14-4-5-18-12/h4-6H,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNRTQMQIZLOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs).
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects. For instance, some thiazole derivatives have been found to show significant analgesic and anti-inflammatory activities.
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Result of Action
It’s known that thiazole derivatives can have a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
It’s known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12. This suggests that its stability and efficacy could potentially be influenced by factors such as temperature and pH.
Biological Activity
The compound 2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiazole and pyrrole moieties are particularly notable for their roles in modulating biological pathways:
- Anticancer Activity : Studies have suggested that derivatives of pyrrole can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK .
- Antimicrobial Properties : Compounds containing thiazole rings have shown effectiveness against a range of bacterial and fungal pathogens. The proposed mechanism includes disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro and in vivo. This is often achieved through the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
Biological Activity Data Table
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to increased reactive oxygen species (ROS) generation leading to apoptosis .
Case Study 2: Antimicrobial Activity
A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. The compound's efficacy was attributed to its ability to penetrate bacterial membranes effectively .
Case Study 3: Anti-inflammatory Mechanism
In an animal model of inflammation, administration of the compound resulted in decreased paw edema and lower serum levels of pro-inflammatory cytokines compared to control groups. This suggests a potential therapeutic role in treating inflammatory diseases .
Scientific Research Applications
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has attracted interest across various scientific disciplines because of its unique chemical structure and potential applications. It features a nicotinamide core, which is a derivative of nicotinic acid, modified with an amino-oxoethyl group and a tetrahydro-2H-pyran-4-yl ether group. The applications of this compound span chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry: N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: There is ongoing research to explore potential therapeutic applications, such as treatments for certain diseases or as a drug delivery agent.
Industry: It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through amination and cyclization.
- Introduction of the Amino-Oxoethyl Group: This step involves reacting the nicotinamide core with an appropriate amino-oxoethyl reagent under controlled conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).
- Attachment of the Tetrahydro-2H-pyran-4-yl Ether Group: The final step involves etherification of the nicotinamide derivative with tetrahydro-2H-pyran-4-ol, typically using an acid catalyst like p-toluenesulfonic acid (PTSA) in an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic route to enhance yield and purity, including continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions
Types of Reactions: N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
- Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions :
- Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Research Findings
Impact of Substituents on Physicochemical Properties
- Bulkier Substituents : EN300-265802 () incorporates a morpholine-sulfonylphenyl group, increasing molecular weight to 491.57 g/mol. Such groups may enhance target binding specificity but complicate synthetic yields (e.g., requiring multi-step purification) .
Structural and Crystallographic Insights
- Twisted Conformations : In , the dichlorophenyl-thiazole acetamide derivative exhibits a 79.7° dihedral angle between aromatic rings, influencing packing stability via N–H⋯N hydrogen bonds. Similar steric effects may occur in the target compound .
- Synthetic Pathways: The target compound’s synthesis likely parallels methods in –3, where pyrrole intermediates are reacted with thioamides/thioureas under reflux (e.g., ethanol, 5 h) to form thiazole derivatives .
Functional Comparisons
- Bioactivity: Thiazole-containing amides () are noted for antimicrobial and coordination properties.
- Thermal Stability : Analogous compounds (e.g., ) exhibit melting points ~147°C, indicating moderate thermal stability. The target compound’s N-methyl group may further stabilize the acetamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
